
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate is a chemical compound with the molecular formula C24H46O4S. It is known for its unique structure, which includes an ethoxyethoxy group and an octylthiiran group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
The synthesis of 2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate involves several steps. The primary synthetic route includes the reaction of ethylene glycol monoethyl ether with octylthiirane in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity .
Análisis De Reacciones Químicas
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of alcohols and thiols.
Aplicaciones Científicas De Investigación
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate involves its interaction with specific molecular targets. The ethoxyethoxy group and the octylthiiran group play crucial roles in its activity. The compound can interact with enzymes and proteins, leading to changes in their function and activity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes .
Comparación Con Compuestos Similares
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate can be compared with other similar compounds, such as:
2-(2-Ethoxyethoxy)ethyl 8-(3-hexylthiiran-2-yl)octanoate: This compound has a similar structure but with a hexyl group instead of an octyl group. The difference in the alkyl chain length can affect its chemical properties and applications.
2-(2-Ethoxyethoxy)ethyl 8-(3-decylthiiran-2-yl)octanoate: This compound has a decyl group, which may result in different physical and chemical properties compared to the octyl derivative.
Propiedades
Número CAS |
54479-60-6 |
|---|---|
Fórmula molecular |
C24H46O4S |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
2-(2-ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate |
InChI |
InChI=1S/C24H46O4S/c1-3-5-6-7-9-12-15-22-23(29-22)16-13-10-8-11-14-17-24(25)28-21-20-27-19-18-26-4-2/h22-23H,3-21H2,1-2H3 |
Clave InChI |
MMBZAEHFMQEQSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(S1)CCCCCCCC(=O)OCCOCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


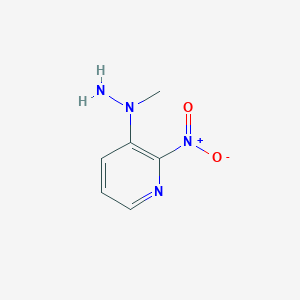

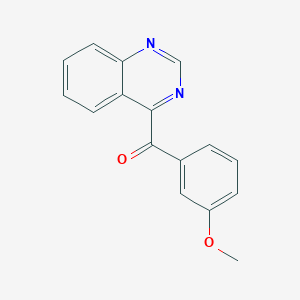
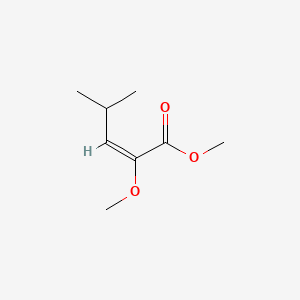
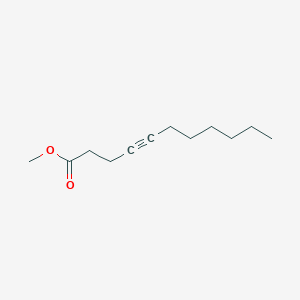

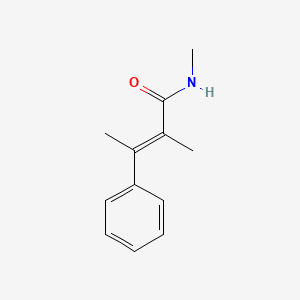
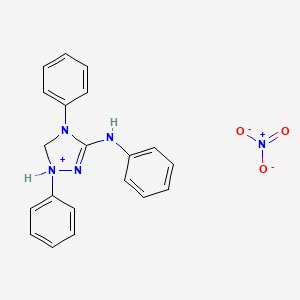
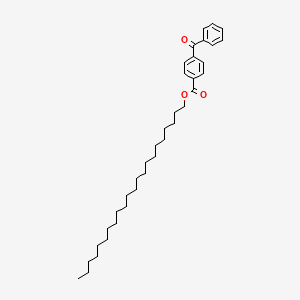
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)

![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
